N-Acetyl-5-aminosalicylic acid

Catalog No.
S560065
CAS No.
51-59-2
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-5-aminosalicylic acid

CAS Number

51-59-2

Product Name

N-Acetyl-5-aminosalicylic acid

IUPAC Name

5-acetamido-2-hydroxybenzoic acid

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)

InChI Key

GEFDRROBUCULOD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O

Synonyms

5-Acetylamino-2-hydroxybenzoic Acid; 3-Carboxyparacetamol; 5-Acetamidosalicylic Acid; CJ 46A; N-Acetylmesalamine; N-Acetyl-5-aminosalicylic Acid; NSC 54183;

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O

N-Acetyl-5-aminosalicylic acid (N-Ac-5-ASA) is a metabolite of the anti-inflammatory drug 5-aminosalicylic acid (5-ASA), commonly used to treat inflammatory bowel diseases like ulcerative colitis and Crohn's disease []. While 5-ASA is the active ingredient in these medications, it undergoes N-acetylation, a process where an acetyl group is added, forming N-Ac-5-ASA []. Research into N-Ac-5-ASA focuses on two main areas:

Understanding its role in the treatment of inflammatory bowel diseases:

  • Therapeutic efficacy: The exact role of N-Ac-5-ASA in treating inflammatory bowel diseases remains unclear. Some studies suggest it might contribute to the anti-inflammatory effects, while others indicate 5-ASA itself might be the primary therapeutic component [, ].
  • Biomarker potential: Research is exploring the possibility of using N-Ac-5-ASA levels as a biomarker to assess treatment response and disease activity in patients with ulcerative colitis []. Higher levels of N-Ac-5-ASA in colonic mucosa might be associated with better treatment outcomes [].

Investigating its potential for alternative drug delivery methods:

  • Improved drug delivery: N-Ac-5-ASA is being explored as a potential prodrug, a medication converted to its active form (5-ASA) within the body. This approach could offer advantages like targeted drug delivery to the colon, potentially reducing side effects [].

N-Acetyl-5-aminosalicylic acid, also known as 5-acetamido-2-hydroxybenzoic acid, is a derivative of 5-aminosalicylic acid, which is primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. The chemical formula for N-acetyl-5-aminosalicylic acid is C₉H₉NO₄, with a molecular weight of approximately 195.17 g/mol. This compound is formed through the N-acetylation of 5-aminosalicylic acid by N-acetyltransferase enzymes, which transfer an acetyl group from acetyl-Coenzyme A to the amino group of 5-aminosalicylic acid .

The mechanism of action of N-Ac-5-ASA itself is not fully established. While it is a metabolite of 5-ASA, its role in the anti-inflammatory effects of 5-ASA is unclear. However, some studies suggest N-Ac-5-ASA may have its own anti-inflammatory properties, potentially by reducing the binding of interferon-gamma (IFN-γ) to colonic epithelial cells []. Additionally, it may have antioxidant effects by scavenging free radicals [].

The primary reaction involving N-acetyl-5-aminosalicylic acid is its formation from 5-aminosalicylic acid through the action of N-acetyltransferase enzymes. This reaction can be summarized as follows:

5 Aminosalicylic Acid+Acetyl CoAN acetyltransferaseN Acetyl 5 Aminosalicylic Acid+CoA\text{5 Aminosalicylic Acid}+\text{Acetyl CoA}\xrightarrow{\text{N acetyltransferase}}\text{N Acetyl 5 Aminosalicylic Acid}+\text{CoA}

This enzymatic conversion is significant in pharmacokinetics, influencing the bioavailability and therapeutic efficacy of 5-aminosalicylic acid in patients .

N-Acetyl-5-aminosalicylic acid exhibits anti-inflammatory properties similar to its parent compound, 5-aminosalicylic acid. It plays a role in modulating immune responses and reducing inflammation in the gastrointestinal tract. Studies indicate that while both compounds are beneficial, the therapeutic efficacy may depend on their concentration in the colonic mucosa rather than systemic levels . Additionally, N-acetyl-5-aminosalicylic acid may influence colonic mucosal healing and has been linked to reduced myeloperoxidase activity, which is indicative of inflammation .

The synthesis of N-acetyl-5-aminosalicylic acid typically involves the following steps:

  • Starting Material: Begin with 5-aminosalicylic acid.
  • Acetylation Reaction: React 5-aminosalicylic acid with acetyl chloride or acetic anhydride in the presence of a base (such as pyridine) to facilitate the acetylation process.
  • Purification: The resulting product can be purified through recrystallization or chromatography techniques.

This method allows for efficient production of N-acetyl-5-aminosalicylic acid for research and therapeutic applications .

N-Acetyl-5-aminosalicylic acid is primarily used in clinical settings for:

  • Treatment of Inflammatory Bowel Disease: It serves as a metabolite contributing to the therapeutic effects of 5-aminosalicylic acid.
  • Research: It is studied for its role in drug metabolism and pharmacokinetics, particularly in understanding how variations in N-acetyltransferase activity can affect treatment outcomes for patients with inflammatory bowel diseases .

Research indicates that N-acetyltransferase activity significantly influences the conversion of 5-aminosalicylic acid to N-acetyl-5-aminosalicylic acid. Variations in this enzymatic activity can affect drug efficacy in patients with inflammatory bowel diseases. For instance, decreased N-acetyltransferase activity has been correlated with enhanced therapeutic effects of 5-aminosalicylic acid in certain models of colitis . Furthermore, studies have shown that both compounds can interact with nuclear receptors involved in inflammation regulation, highlighting their potential roles in modulating immune responses .

N-Acetyl-5-aminosalicylic acid shares structural and functional similarities with several other compounds used in treating inflammatory conditions. Here are some notable comparisons:

Compound NameStructurePrimary UseUnique Features
5-Aminosalicylic AcidC₇H₇NO₃Treatment of inflammatory bowel diseaseParent compound; direct anti-inflammatory action
SulfasalazineC₁₁H₁₄N₄O₃STreatment for ulcerative colitisProdrug that releases 5-amino salicylic acid
MesalamineC₇H₇NO₃Treatment for ulcerative colitisBowel-specific delivery system
4-Aminosalicylic AcidC₇H₇NO₃Antitubercular agentPrimarily used against tuberculosis

N-Acetyl-5-aminosalicylic acid stands out due to its role as a metabolite that enhances the therapeutic effects of its parent compound while potentially reducing side effects associated with systemic absorption .

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

195.05315777 g/mol

Monoisotopic Mass

195.05315777 g/mol

Heavy Atom Count

14

UNII

9H126Z3PF5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51-59-2

Metabolism Metabolites

Mesalazine, N-acetyl is a known human metabolite of mesalazine.

Wikipedia

N-acetyl-5-aminosalicylic acid

Dates

Modify: 2023-08-15

Explore Compound Types